molecular formula C19H17ClN2O2S B2865726 2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900010-93-7

2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2865726
CAS No.: 900010-93-7
M. Wt: 372.87
InChI Key: LUVYVEXUWPCPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine ( 900010-93-7) is a high-purity, synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C19H17ClN2O2S and a molecular weight of 372.87 g/mol , this molecule features a pyrrolo[1,2-a]pyrazine core, a privileged scaffold frequently found in pharmacologically active agents. The core structure is strategically substituted with a 4-chlorophenyl group and a benzenesulfonyl moiety, enhancing its potential for diverse biological interactions. The pyrrolo[1,2-a]pyrazine scaffold is a recognized structural motif in the development of novel kinase inhibitors . Compounds based on this and related N-fused heterocyclic systems are actively investigated for their activity against targets such as Fibroblast Growth Factor Receptors (FGFRs), which are hot targets in anticancer drug development due to their role in various human malignancies . Furthermore, hybrid structures incorporating elements of this core have demonstrated promising optical properties, including deep blue emission in the aggregated and solid states, suggesting potential applications in bioimaging and the development of organic fluorophores . This compound is offered with a guaranteed purity of 90% or higher and is available in a range of quantities to suit your research needs, from 1 mg to 100 mg . It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this chemical as a key intermediate for further synthetic elaboration or as a standard in biological screening assays to explore new therapeutic avenues.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c20-16-10-8-15(9-11-16)19-18-7-4-12-21(18)13-14-22(19)25(23,24)17-5-2-1-3-6-17/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVYVEXUWPCPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and phenylsulfonyl chloride in the presence of a base can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the compound’s purity and stability. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolo[1,2-a]pyrazine Core

Sulfonyl Group Modifications
  • 2-(4-Methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-pyrrolo[1,2-a]pyrazine () Replaces benzenesulfonyl with a methoxy-substituted sulfonyl group. The 4-methoxyphenyl substituent increases lipophilicity but reduces polarity compared to the 4-chlorophenyl group .
  • 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine ()

    • Features dimethoxy substitutions on both the sulfonyl and phenyl groups.
    • Higher molecular weight (458.53 g/mol) and increased steric hindrance compared to the main compound.
    • Dimethoxy groups may improve solubility in polar solvents but reduce membrane permeability .
Aryl Substituent Variations
  • 3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde ()

    • Lacks the benzenesulfonyl group but introduces a formyl group at position 4.
    • The aldehyde functionality increases reactivity, enabling further derivatization (e.g., Schiff base formation).
    • NMR data (δ 9.93 ppm for aldehyde proton) highlights distinct electronic environments compared to sulfonyl-containing analogues .
  • 3-(1-(4-Methoxyphenyl)-meth-(Z)-ylidene)-1-methyl-pyrrolo[1,2-a]pyrazine ()

    • Substituted with a methoxyphenyl group and a methylidene moiety.
    • Exhibits a yellow oil physical state, contrasting with the crystalline solid form of sulfonyl derivatives.
    • IR bands at 1601 cm⁻¹ (C=N stretch) indicate conjugation differences .

Core Heterocycle Modifications

Imidazo[1,2-a]pyrazine Derivatives
  • N-(4-Chlorophenyl)imidazo[1,2-a]pyrazine-2-carboxamide () Replaces the pyrrolo[1,2-a]pyrazine core with imidazo[1,2-a]pyrazine. Demonstrated antimicrobial activity, suggesting the imidazo core may enhance bioactivity compared to pyrrolo analogues .
Triazole and Pyridine Hybrids
  • 3-(4-Chlorophenyl)-1-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrazine 1-oxide ()
    • Combines a triazole ring with pyrazine, differing significantly in core structure.
    • NMR signals at δ 10.26 ppm (CH) and IR bands at 1507 cm⁻¹ (C=N) reflect distinct electronic properties.
    • Reported tuberculostatic activity highlights the impact of core heterocycles on biological function .

Functional Group Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Main Compound Pyrrolo[1,2-a]pyrazine 1-(4-ClPh), 2-(PhSO₂) ~430 (estimated) High lipophilicity, crystalline solid
2-(4-MeO-3-MePhSO₂)-1-(4-MeOPh)-analogue Pyrrolo[1,2-a]pyrazine 1-(4-MeOPh), 2-(4-MeO-3-MePhSO₂) ~450 (estimated) Enhanced solubility, reduced activity
N-(4-ClPh)imidazo[1,2-a]pyrazine-2-carboxamide Imidazo[1,2-a]pyrazine 2-carboxamide, 1-(4-ClPh) 272.0 Antimicrobial activity, improved H-bonding
3-(4-ClPh)pyrrolo[1,2-a]pyrazine-6-carbaldehyde Pyrrolo[1,2-a]pyrazine 3-(4-ClPh), 6-CHO ~300 (estimated) Reactive aldehyde, potential for derivatization

Key Findings and Implications

Sulfonyl vs. Carboxamide Groups : Sulfonyl-containing derivatives (e.g., main compound) exhibit higher stability and electron-withdrawing effects, whereas carboxamide analogues (e.g., ) show enhanced solubility and bioactivity .

Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group increases lipophilicity and steric bulk, favoring membrane penetration, while methoxyphenyl groups improve solubility but may reduce target affinity .

Core Heterocycle Impact : Imidazo[1,2-a]pyrazine derivatives demonstrate superior antimicrobial activity compared to pyrrolo analogues, likely due to additional hydrogen-bonding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.